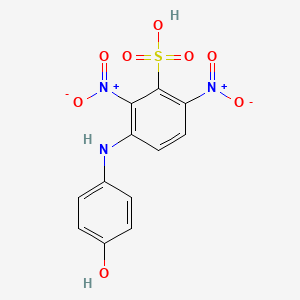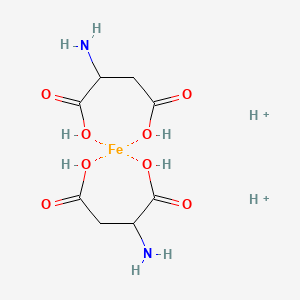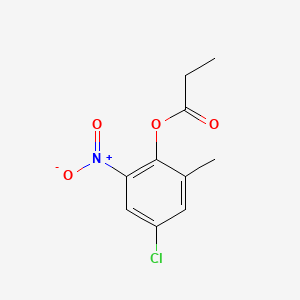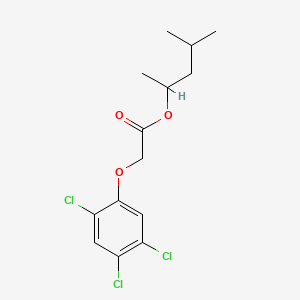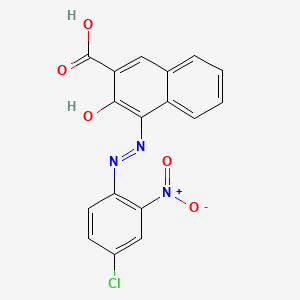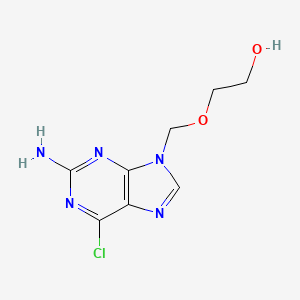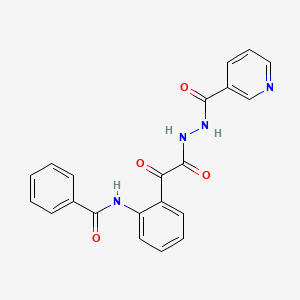
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydrazide moiety linked to a benzoylamino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoylamino Phenyl Derivative: The initial step involves the reaction of 2-aminobenzophenone with benzoyl chloride to form the benzoylamino phenyl derivative.
Acylation: The benzoylamino phenyl derivative is then acylated with oxalyl chloride to introduce the oxoacetyl group.
Hydrazide Formation: The final step involves the reaction of the acylated intermediate with hydrazine hydrate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The hydrazide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted hydrazide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the benzoylamino phenyl and hydrazide groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar pyridinecarboxylic acid structure but without the additional functional groups.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Another isomer with a pyridinecarboxylic acid structure but different positioning of the carboxylic acid group.
Uniqueness
3-Pyridinecarboxylic acid, 2-((2-(benzoylamino)phenyl)oxoacetyl)hydrazide is unique due to its complex structure, which includes a combination of pyridinecarboxylic acid, benzoylamino phenyl, and hydrazide moieties
Propiedades
Número CAS |
85080-22-4 |
|---|---|
Fórmula molecular |
C21H16N4O4 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[2-[2-oxo-2-[2-(pyridine-3-carbonyl)hydrazinyl]acetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O4/c26-18(21(29)25-24-20(28)15-9-6-12-22-13-15)16-10-4-5-11-17(16)23-19(27)14-7-2-1-3-8-14/h1-13H,(H,23,27)(H,24,28)(H,25,29) |
Clave InChI |
OWVUPOQZSGGYIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)NNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


